molecular formula C5H12ClNO3 B13657133 3-Amino-4-hydroxypentanoic acid;hydrochloride

3-Amino-4-hydroxypentanoic acid;hydrochloride

Cat. No.: B13657133
M. Wt: 169.61 g/mol
InChI Key: XFOXVGBKIZQZCB-UHFFFAOYSA-N
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Description

(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and biochemistry. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where chiral auxiliaries or catalysts are used to induce the desired stereochemistry. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of (3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming more prevalent in industrial production.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.

Scientific Research Applications

(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as an inhibitor or substrate. This interaction can modulate biochemical pathways and influence physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-amino-4-hydroxypentanoic acid;hydrochloride: This is the enantiomer of the compound and has different biological activity due to its opposite stereochemistry.

    (3R,4R)-3-amino-4-hydroxybutanoic acid;hydrochloride: This compound has a similar structure but with a shorter carbon chain.

Uniqueness

(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological properties. Its ability to interact with chiral environments in biological systems makes it valuable for research and therapeutic applications.

Properties

IUPAC Name

3-amino-4-hydroxypentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)2-5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOXVGBKIZQZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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